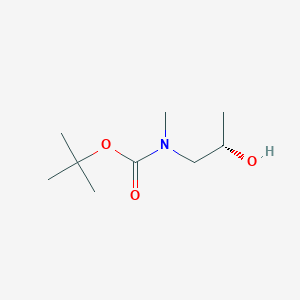

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate, also known as (S)-t-Boc-2-hydroxypropylamine, is a chemical compound widely used in scientific research for its ability to protect amino groups during chemical reactions. It belongs to the class of carbamates and is commonly used as a protecting group for primary and secondary amines.

Aplicaciones Científicas De Investigación

Polymer Chemistry and UV-Cured Coatings

(S)-tert-Butyl HPMA: serves as an essential building block in polymer chemistry. Researchers have synthesized polyurethane acrylate prepolymers by reacting isophorone diisocyanate (IPDI) with poly(propylene glycol) (PPG) and then end-capping with HPMA in isobornyl methacrylate (IBOMA) . These UV-curable materials exhibit several advantageous properties:

Cellulose Modification

HPMA: derivatives have been incorporated into cellulose-based materials. For instance, 3-allyloxy-2-hydroxypropyl cellulose (AHP-cellulose) is synthesized by reacting cellulose with allyl glycidyl ether. These modified cellulose derivatives find use in flexible batteries, membranes, and other functional materials .

Mecanismo De Acción

Target of Action

The compound “(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate” is structurally similar to other compounds such as Bethanechol and Hydroxypropyl Methylcellulose . Bethanechol is a muscarinic agonist and Hydroxypropyl Methylcellulose is used as an excipient

Mode of Action

Based on its structural similarity to bethanechol, it might interact with muscarinic receptors . Bethanechol is selective for muscarinic receptors and has little to no impact on nicotinic receptors . The charged quaternary amine in the structure of bethanechol prevents it from crossing the blood-brain barrier which minimizes central nervous system related adverse effects .

Biochemical Pathways

For instance, Bethanechol, a muscarinic agonist, is known to stimulate the parasympathetic nervous system .

Pharmacokinetics

The duration of action of a typical oral dose of bethanechol is around 1 hour while higher doses (300-400 mg) may be effective for up to 6 hours . Subcutaneously administered Bethanechol produces effects more rapidly after 5-15 minutes with maximum effectiveness achieved after 15-30 minutes .

Result of Action

Based on its structural similarity to bethanechol, it might stimulate the parasympathetic nervous system, which could lead to various physiological effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy. For instance, the rheological properties of Hydroxypropyl Methyl Cellulose, a compound with a similar structure, were found to change with different molecular mass and concentrations .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKPIPQWREQCV-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2360863.png)

![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2360866.png)

![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)

![Ethyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2360872.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2360875.png)

![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)

![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)